REACTION_CXSMILES
|
C([O:3][C:4](=[O:15])[C:5]([CH3:14])([CH3:13])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12])C.[Li+].[OH-]>C1COCC1.CO.O>[CH3:13][C:5]([CH3:14])([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12])[C:4]([OH:15])=[O:3] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CCCCCC=C)(C)C)=O
|
Name
|
|
Quantity
|
806 mg
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
THF MeOH water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO.O
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)(CCCCCC=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 650 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |